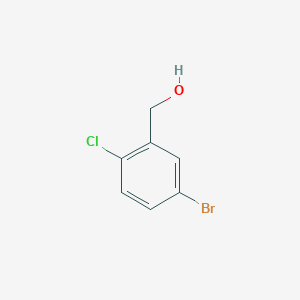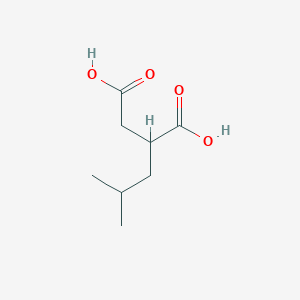
2-(2-甲基丙基)丁二酸
描述
2-(2-Methylpropyl)butanedioic acid is a compound that can be derived from the dehydration of 2,3-butanediol (BDO), a bio-based platform chemical. BDO is a versatile compound that has been studied extensively due to its potential applications in producing various chemicals through dehydration reactions. It is a renewable alcohol that can be prepared from biomass sugars and has been identified in bacteria, yeasts, and humans .
Synthesis Analysis
The synthesis of compounds related to 2-(2-Methylpropyl)butanedioic acid involves the dehydration of 2,3-butanediol. In one study, BDO was dehydrated in a solvent-free process using the heterogeneous acid catalyst Amberlyst-15, leading to a mixture of dioxolanes, which are structurally related to 2-(2-Methylpropyl)butanedioic acid . Another study identified a new by-product during the acid-catalyzed liquid-phase dehydration of BDO, which was identified as 2-isopropyl-4,5-dimethyl-1,3-dioxolane (IDMD), formed by acetalization between 2-methyl propanal (MPA) and BDO .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Methylpropyl)butanedioic acid, such as IDMD, has been characterized by various spectroscopic methods including FTIR, MS, and NMR . These methods provide detailed information about the molecular structure, such as functional groups, molecular geometry, and the presence of specific isotopes or bonds.
Chemical Reactions Analysis
The chemical reactions involving BDO and its derivatives are complex and involve multiple steps. The acid-catalyzed dehydration of BDO can lead to the formation of methyl ethyl ketone (MEK) and other by-products like IDMD . The reaction mechanisms have been updated to include new side reactions, and kinetic models have been developed to describe these reactions. The acetalization between BDO and MPA, for example, has a much higher observed activation energy compared to the ketalization between BDO and MEK .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from BDO, such as the dioxolane mixture, have been studied for their potential applications. The dioxolane mixture has a high anti-knock index, comparable to high octane gasoline, and a volumetric net heat of combustion significantly higher than ethanol. Its solubility in water is very low, which is advantageous for its use as a gasoline blending component, diesel oxygenate, and industrial solvent . Additionally, BDO itself has been shown to have a protective effect against acute lung injury in rats, indicating its significance and effect on mammals .
科学研究应用
抗菌性能
- 抗菌活性:从黄兰块茎中分离出的2-(2-甲基丙基)丁二酸衍生物对革兰氏阳性细菌如金黄色葡萄球菌、表皮葡萄球菌和枯草芽孢杆菌等表现出抗菌活性。这种衍生物被命名为黄兰素A,展示了其在抗菌应用中的潜力(Yang et al., 2012)。
化学合成
- 对映选择性合成:使用手性β-丙氨酸α-烯醇酸当量对(S)-2-(氨甲基)丁二酸进行对映选择性合成是有机化学中的重要过程。该合成涉及立体选择性烷基化和其他步骤,展示了丁二酸衍生物在合成化学中的多功能性(Arvanitis et al., 1996)。
生化研究
- 代谢和生物学研究:对2,3-丁二醇及其衍生物,包括2-(2-甲基丙基)丁二酸的研究在各种生物过程中具有重要意义。已经探索了微生物形成的代谢途径和不同菌株中的生产策略,强调了这些化合物的生化重要性(Syu, 2001)。
工业应用
- 生物基化学品生产:可再生的2,3-丁二醇生产,作为2-(2-甲基丙基)丁二酸的前体,对于开发可持续的工业化学品至关重要。工程微生物的进展增强了2,3-丁二醇的生产,这是一种具有广泛工业应用的关键平台化学品(Yang & Zhang, 2019)。
材料科学
- 混凝土材料强度:研究表明,丁二酸,与2-(2-甲基丙基)丁二酸密切相关的化合物,可以增强混凝土材料的抗压强度。这展示了丁二酸衍生物在建筑材料中的潜在应用(Parashar et al., 2021)。
安全和危害
属性
IUPAC Name |
2-(2-methylpropyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYZBBVETVKTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347204 | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)butanedioic Acid | |
CAS RN |
5702-99-8 | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isobutylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropyl)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

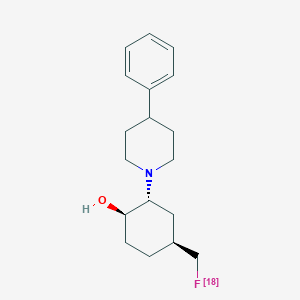
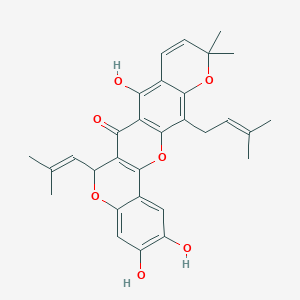
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)


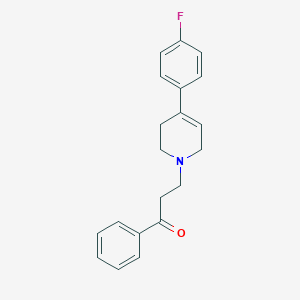
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

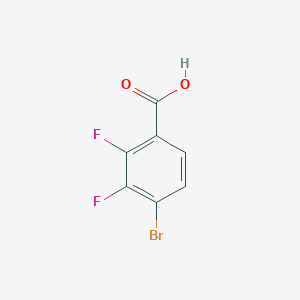

![4H-Benzo[def]carbazole](/img/structure/B125713.png)
